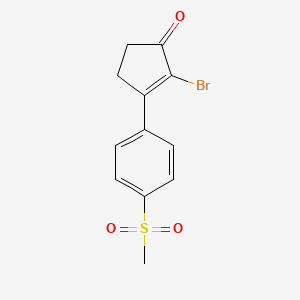

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone

Description

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a substituted cyclopentenone featuring a bromine atom at the 2-position and a 4-(methylsulfonyl)phenyl group at the 3-position of the cyclopentenone ring. Substituted cyclopentenones are critical intermediates in synthesizing bioactive molecules and complex organic frameworks . The methylsulfonyl group (Ms, –SO₂CH₃) is a strong electron-withdrawing substituent, while bromine introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

IUPAC Name |

2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCKVDOJYLMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone typically involves multiple steps, starting with the formation of the cyclopent-2-enone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone are vast. It has been studied for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs targeting diseases such as cancer and bacterial infections.

Industry: Industrially, this compound is used in the production of pesticides and other agrochemicals. Its unique chemical structure allows for the creation of compounds that are effective in protecting crops from pests and diseases.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone exerts its effects involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

3-(4-Bromophenyl)cyclopent-2-en-1-one

- Core Structure: Cyclopentenone with a 4-bromophenyl substituent at the 3-position .

- Key Differences : Lacks the methylsulfonyl group present in the target compound.

- The absence of the sulfonyl group may decrease solubility in polar solvents and alter binding affinities in biological systems.

5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole

- Core Structure : Indole derivative with a 4-(methylsulfonyl)phenyl group at the 2-position .

- Key Differences: The indole core differs from the cyclopentenone scaffold.

- Implications: The methylsulfonyl group enhances selectivity and potency in biological assays (e.g., COX-2 inhibition), suggesting similar electronic effects could benefit the target compound . Indole derivatives often exhibit distinct pharmacokinetic profiles compared to cyclopentenones due to aromaticity and hydrogen-bonding capabilities.

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

- Core Structure : Imidazothiazole with a 4-(methylsulfonyl)phenyl substituent .

- Key Differences: Heterocyclic imidazothiazole core vs. cyclopentenone.

- Implications: Reported IC₅₀ values of 1.2–1.4 μM highlight the role of the methylsulfonyl group in enhancing bioactivity, possibly through hydrophobic interactions or sulfone-mediated hydrogen bonding . The rigid imidazothiazole scaffold may confer greater metabolic stability compared to the flexible cyclopentenone ring.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Core Structure : Chalcone derivative with bromine at the 2-position .

- Key Differences: Linear α,β-unsaturated ketone vs. cyclic cyclopentenone.

- Implications: Bromination at the α-position stabilizes the enone system, analogous to bromine’s role in the target compound. Chalcones are known for diverse biological activities (e.g., anticancer, anti-inflammatory), but their conformational flexibility may reduce target specificity compared to constrained cyclopentenones.

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Methylsulfonyl Group (–SO₂CH₃): Enhances solubility in polar solvents and participates in hydrogen bonding, improving target binding in biological systems . Strong electron-withdrawing nature activates the cyclopentenone ring for nucleophilic attacks, useful in synthetic applications.

- Bromine Substituent :

Biological Activity

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a synthetic organic compound notable for its unique cyclopentene structure, characterized by the presence of a bromine atom and a methylsulfonyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 295.19 g/mol. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The compound's reactivity is attributed to its electrophilic bromine atom and the double bond within the cyclopentene ring. This allows for various chemical reactions, enabling the synthesis of derivatives that may exhibit enhanced biological activities.

While specific literature detailing the precise mechanism of action for this compound is limited, research indicates that compounds with similar structures may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Selective COX-2 inhibitors are sought for their potential to treat conditions such as arthritis and dysmenorrhea without the gastrointestinal side effects associated with non-selective NSAIDs .

Potential Applications

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit significant anti-inflammatory effects by inhibiting COX-2.

- Analgesic Effects : Due to its potential COX-2 inhibitory activity, it may also serve as an analgesic agent.

- Therapeutic Uses : Related compounds have shown promise in treating conditions such as asthma and other inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their molecular formulas and unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylsulfonylphenol | CHOS | Simple phenolic structure with methylsulfonyl group |

| 3-Aminocyclopent-2-enone | CHNO | Contains an amino group instead of sulfonyl |

| 2-Bromo-1-(4-methylsulfonylphenyl)ethanone | CHBrOS | Similar brominated structure but different functional groups |

Research Findings and Case Studies

Research into similar compounds has yielded insights into their biological activities:

- Inhibition of COX Enzymes : Studies have shown that compounds resembling this compound can inhibit COX enzymes effectively, suggesting a pathway for developing new anti-inflammatory drugs .

- Selective COX-2 Inhibitors : The selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects, making these compounds more desirable in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone?

- Methodological Answer :

- Step 1 : Start with cyclopentenone precursors. Cyclopentenones can be synthesized via cyclization of α,β-unsaturated ketones in aqueous media, as demonstrated in green chemistry approaches .

- Step 2 : Introduce the 4-(methylsulfonyl)phenyl group. This can be achieved via Friedel-Crafts acylation using α-bromo-4-(methylsulfonyl)acetophenone (prepared as per literature methods) .

- Step 3 : Bromination at the α-position. Use N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Monitor reaction progress via TLC and purify via column chromatography.

- Key Considerations : Solvent choice (e.g., water for sustainability vs. anhydrous MeOH for reactivity ), temperature control, and stoichiometric ratios of brominating agents.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Identify protons adjacent to the carbonyl group (δ ~6.5–7.5 ppm for aromatic protons; δ ~2.8–3.2 ppm for methylsulfonyl CH3) and confirm cyclopentenone ring geometry via coupling constants .

- IR Spectroscopy : Look for carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and sulfone (S=O) peaks at ~1300–1350 cm⁻¹ .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ or [M-H]− ions) and fragmentation patterns to rule out impurities .

- Melting Point : Compare with literature values (e.g., 126–128°C for structurally related methylsulfonyl-bromo compounds ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the cyclopentenone core?

- Methodological Answer :

- Case Study : In imidazo[1,2-a]pyridine derivatives, electron-withdrawing groups (e.g., -SO2Me) reduced yields (56–87%) due to steric hindrance or electronic deactivation .

- Troubleshooting :

Use computational modeling (DFT) to predict substituent effects on transition states.

Optimize reaction conditions (e.g., switch from NaHCO3/MeOH to K2CO3/DMF for better solubility of bulky intermediates).

Validate purity via HPLC and elemental analysis to distinguish low yields from side reactions.

Q. What strategies improve regioselectivity in bromination of cyclopentenone derivatives?

- Methodological Answer :

- Directing Groups : The methylsulfonyl moiety acts as an electron-withdrawing group, directing bromination to the α-position. Confirmed via X-ray crystallography in related chalcone derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination selectivity compared to protic solvents .

- Catalytic Additives : Use Lewis acids (e.g., FeCl3) to stabilize intermediates and reduce competing pathways .

Key Considerations for Experimental Design

- Green Chemistry : Water as a solvent for cyclopentenone synthesis reduces environmental impact but may require phase-transfer catalysts for hydrophobic intermediates .

- Safety : Brominated compounds often require handling in fume hoods due to volatility/toxicity. Methylsulfonyl groups are stable but may irritate mucous membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.